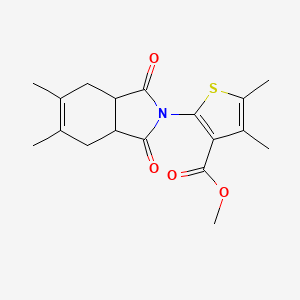

methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate

Description

This compound is a heterocyclic organic molecule featuring a fused isoindole-1,3-dione moiety linked to a substituted thiophene ring via a methyl ester group. Key structural attributes include:

- Isoindole-1,3-dione core: A partially saturated bicyclic system with 5,6-dimethyl substituents and two ketone groups.

- Thiophene ring: 4,5-dimethyl substitution and a methyl ester at position 2.

- Physicochemical properties: High lipophilicity (predicted XLogP >4) due to methyl and aromatic groups, with moderate molecular weight (~345 g/mol).

While direct pharmacological data for this compound are unavailable, structurally related molecules (e.g., tetrahydroisoquinoline derivatives) exhibit bioactivity in antimicrobial, anticancer, and enzyme inhibition contexts .

Properties

IUPAC Name |

methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-8-6-12-13(7-9(8)2)16(21)19(15(12)20)17-14(18(22)23-5)10(3)11(4)24-17/h12-13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHFNEXBYXUJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C(=C(S3)C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Molecular Characteristics

- IUPAC Name : this compound

- CAS Number : 5438-24-4

- Molecular Weight : 302.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity and influence various signaling pathways. The compound may exhibit anticancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation.

Anticancer Activity

Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of similar compounds on human tumor cell lines. The results showed that certain derivatives demonstrated IC50 values as low as 14.5 µM against ovarian carcinoma IGROV-1 cells while exhibiting limited toxicity on normal prostate cells (IC50 > 100 µM) . This suggests a selective action against cancerous cells.

G-Quadruplex Binding Properties

Another study focused on the binding properties of related compounds to G-quadruplex DNA structures. Such interactions are crucial because they can disrupt cancer cell proliferation by stabilizing these structures and preventing DNA replication . The findings indicated that specific modifications in the chemical structure significantly enhanced binding affinity to G-quadruplexes.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Cells | Biological Activity |

|---|---|---|---|

| Compound 9 | 14.5 | IGROV-1 | Anticancer |

| Compound 10 | >100 | CW22Rv1 | Non-cytotoxic |

| Compound 14 | >30–100 | RWPE1 | Non-cytotoxic |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : The reaction begins with the appropriate isoindoline derivative.

- Reagents : Common reagents include dimethylacetylene dicarboxylate and various catalysts.

- Reaction Conditions : Controlled temperatures and solvents are used to optimize yield and purity.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

A. Heterocyclic Core Variations

- Isoindole-1,3-dione vs. Tetrahydroisoquinoline: The target compound’s isoindole-1,3-dione core introduces rigid, electron-deficient regions, contrasting with the more flexible, electron-rich tetrahydroisoquinoline in compound 6d . This rigidity may reduce metabolic degradation but limit membrane permeability.

- Thiophene vs. Imidazopyridine : The thiophene ring in the target compound offers sulfur-mediated π-stacking interactions, whereas the imidazopyridine in compound 1l provides basic nitrogen sites for hydrogen bonding .

B. Substituent Effects

- Methyl vs.

- Ester Linkages : The methyl ester in the target compound versus ethyl esters in 6d and 1l affects hydrolysis rates and bioavailability. Methyl esters generally exhibit slower metabolic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.